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2-(4-Hydroxyoxan-4-yl)acetaldehyde

Cat. No.: B7974182
M. Wt: 144.17 g/mol
InChI Key: SZNXTXVLPXBDMX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Stereochemical Considerations

The name 2-(4-Hydroxyoxan-4-yl)acetaldehyde is derived according to IUPAC nomenclature rules. The parent structure is identified as acetaldehyde (B116499), an ethanal molecule with a two-carbon chain featuring a terminal aldehyde group. A substituent is attached at the second carbon (C2) of this acetaldehyde chain. This substituent is a cyclic ether known as "oxan," the Hantzsch-Widman name for a six-membered saturated ring containing one oxygen atom, more commonly known as tetrahydropyran (B127337).

The oxan ring is connected to the acetaldehyde parent chain via its fourth carbon, hence the "-4-yl" designation. Furthermore, this same carbon atom (C4) of the oxan ring bears a hydroxyl (-OH) group. The C4 position is a quaternary carbon, but more importantly, it is a stereocenter. This is because it is bonded to four distinct groups: a hydroxyl group, the acetaldehyde side chain (-CH2CHO), and two different pathways around the ring (-CH2-CH2-C(H2)-O- and -CH2-C(H2)-O-). Consequently, this compound can exist as a pair of enantiomers, (R) and (S), which may exhibit different biological activities and interactions in chiral environments.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC NameThis compound
Molecular FormulaC7H12O3
Molar Mass144.17 g/mol
Stereocenters1 (at C4 of the oxan ring)
Related CAS Number65626-23-5 for 2-(oxan-4-yl)acetaldehyde chemicalbook.comcymitquimica.comsigmaaldrich.com

Significance of the 4-Hydroxytetrahydropyran Framework in Complex Molecule Synthesis

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products, many of which exhibit significant biological activity. organic-chemistry.orgacs.org The 4-hydroxytetrahydropyran subunit, in particular, is a crucial structural motif that imparts specific conformational constraints and polarity to a molecule. Its synthesis is a topic of considerable interest in organic chemistry.

The most powerful and versatile method for constructing this framework is the Prins cyclization. nih.govorganic-chemistry.org This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol (an alcohol where the hydroxyl group is on the third carbon from a double bond). organic-chemistry.orgbeilstein-journals.org The reaction proceeds through an oxocarbenium ion intermediate, which then undergoes cyclization to form the six-membered ring. researchgate.net The stereochemical outcome of the Prins reaction can often be controlled with high selectivity, making it an invaluable tool in the total synthesis of complex molecules like the halichondrins. researchgate.netnih.gov Various Lewis and Brønsted acids can be employed to catalyze the reaction, and recent advancements have focused on developing catalytic, enantioselective versions. nih.govorganic-chemistry.org

nih.govbeilstein-journals.org
Table 2: Key Synthetic Routes to the 4-Hydroxytetrahydropyran Ring
ReactionDescriptionReference
Prins CyclizationAcid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a 4-hydroxytetrahydropyran.
Intramolecular HydroalkoxylationThe addition of an alcohol to an alkene within the same molecule, catalyzed by transition metals like platinum or cobalt, to form a cyclic ether.
Generated code

The Aldehyde Functionality as a Versatile Synthon in Chemical Transformations

The aldehyde group is one of the most versatile functional groups in organic synthesis due to its reactivity and the wide range of transformations it can undergo. nih.gov In this compound, the aldehyde serves as a reactive handle, or "synthon," for introducing the 4-hydroxyoxan-4-yl-ethyl moiety into larger, more complex structures. The carbonyl carbon of an aldehyde is electrophilic and is readily attacked by nucleophiles. This reactivity is the basis for many fundamental carbon-carbon bond-forming reactions.

Key transformations involving the aldehyde group include oxidation to carboxylic acids, reduction to primary alcohols, and reductive amination to form amines. It participates in numerous condensation reactions, such as the aldol (B89426) and Wittig reactions, which are cornerstones of synthetic strategy. The ability to convert the aldehyde into a variety of other functional groups under mild conditions makes it an exceptionally valuable intermediate in multistep synthesis.

Table 3: Common Transformations of the Aldehyde Functional Group
Reaction TypeReagentsProduct Type
Nucleophilic Addition (Grignard)R-MgBr, then H3O+Secondary Alcohol
ReductionNaBH4 or LiAlH4Primary Alcohol
OxidationKMnO4 or CrO3/H2SO4Carboxylic Acid
Wittig ReactionPh3P=CHR (Wittig Ylide)Alkene
Aldol CondensationBase or Acid, another enolizable carbonylβ-Hydroxy Aldehyde/Ketone
IminationPrimary Amine (R-NH2)Imine (Schiff Base)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B7974182 2-(4-Hydroxyoxan-4-yl)acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyoxan-4-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-4-1-7(9)2-5-10-6-3-7/h4,9H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNXTXVLPXBDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 4 Hydroxyoxan 4 Yl Acetaldehyde and Its Derivatives

Construction of the 4-Hydroxytetrahydropyran Ring System

The formation of the 4-hydroxytetrahydropyran ring is a critical step in the synthesis of 2-(4-hydroxyoxan-4-yl)acetaldehyde. Various cyclization strategies have been developed to afford this key structural motif, often with a high degree of stereocontrol.

Prins-Type Cyclization Strategies for Oxane Ring Formation

The Prins cyclization and its variants have emerged as powerful tools for the stereoselective synthesis of tetrahydropyran (B127337) rings. researchgate.net This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through an oxocarbenium ion intermediate. researchgate.net The intramolecular addition of the alkene nucleophile to this intermediate leads to the formation of the tetrahydropyran ring.

A notable advancement in this area is the use of phosphomolybdic acid (PMA) as a catalyst in aqueous media. organic-chemistry.org This approach allows for the efficient Prins cyclization of homoallylic alcohols with various aldehydes at room temperature, providing 4-hydroxytetrahydropyran derivatives in high yields (80–92%) and with excellent all-cis selectivity. organic-chemistry.org The use of water as both a solvent and a nucleophile makes this method environmentally benign and cost-effective. organic-chemistry.org The reaction is believed to proceed via an (E)-oxocarbenium ion, which adopts a chair-like transition state, leading to the observed cis-selective attack by water. organic-chemistry.org

Different Lewis acids and reaction conditions have been explored to control the stereochemical outcome of the Prins cyclization. For instance, indium(III) chloride (InCl₃) effectively mediates the cyclization between homoallyl alcohols and aldehydes, yielding polysubstituted tetrahydropyrans with high diastereoselectivity. organic-chemistry.org Similarly, tin(IV) chloride (SnCl₄) has been employed in the synthesis of 4-chlorotetrahydropyran (B167756) intermediates, which can be further utilized in the synthesis of natural products. nih.gov Microwave-assisted Prins cyclization catalyzed by bismuth(III) chloride (BiCl₃) has also been shown to produce 4-chloro-cis-2,6-disubstituted tetrahydropyrans as single diastereomers. nih.gov

The following table summarizes various catalytic systems used in Prins-type cyclizations for the formation of substituted tetrahydropyrans.

Catalyst SystemSubstratesKey FeaturesReference
Phosphomolybdic acid (PMA) in waterHomoallylic alcohols and aldehydesHigh yields (80-92%), all-cis selectivity, environmentally friendly. organic-chemistry.org
Indium(III) chloride (InCl₃)Homoallyl (thio)alcohols and aldehydesHigh yields and excellent diastereoselectivities. organic-chemistry.org
Tin(IV) chloride (SnCl₄)Homoallylic alcohols and aldehydesSynthesis of 4-chlorotetrahydropyran intermediates. nih.gov
Bismuth(III) chloride (BiCl₃) / MicrowaveHomoallylic alcohols and aldehydesRapid synthesis of single diastereomer 4-chloro-cis-2,6-disubstituted tetrahydropyrans. nih.gov
Rhenium(VII) complex (O₃ReOSiPh₃)Homoallylic alcohols and aromatic/α,β-unsaturated aldehydesMild conditions, stereoselective formation of highly substituted 4-hydroxytetrahydropyrans. organic-chemistry.org
Copper(II) triflate (Cu(OTf)₂) with bisphosphine ligandsAlkenols and aldehydesSequential olefin migration and Prins cyclization, excellent trans-diastereoselectivity. nih.gov

Lactonization and Subsequent Reduction Routes to Hydroxylated Tetrahydropyrans

An alternative approach to the 4-hydroxytetrahydropyran ring system involves the formation of a lactone intermediate followed by reduction. A catalytic asymmetric hydrolactonization of unsaturated carboxylic acids has been developed, providing an efficient route to enantiomerically enriched tertiary lactones. acs.org This method utilizes a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst to achieve the transformation under mild conditions with good to excellent enantioselectivities. acs.org

The mechanism is proposed to be an asynchronous concerted process where the protonation of the alkene precedes the ring-closing C-O bond formation. acs.org This method avoids the use of external electrophiles other than a proton, making it an atom- and step-economical strategy. acs.org The resulting lactones can then be selectively reduced to the corresponding lactols and subsequently to the desired hydroxylated tetrahydropyrans using standard reducing agents. This two-step sequence provides access to chiral 4-hydroxytetrahydropyran cores.

Stereoselective Approaches for Chiral Tetrahydropyranones and Tetrahydropyrans

Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules containing the tetrahydropyran motif. Several stereoselective strategies have been developed to access chiral tetrahydropyranones and tetrahydropyrans.

One powerful strategy combines the Evans aldol (B89426) addition with a Prins cyclization in a one-pot protocol. nih.gov This method allows for the direct and efficient synthesis of densely substituted tetrahydropyrans, creating five new sigma bonds and five contiguous stereocenters in a single operation. nih.gov The use of β,γ-unsaturated N-acyl oxazolidin-2-ones as starting materials is key to this transformation. nih.gov The versatility of this approach has been demonstrated through the preparation of a wide range of structurally diverse tetrahydropyrans, including those fused to a 1,3-oxazinane-2,4-dione ring system. nih.gov

Furthermore, the ability of a furanyl ether chiral center to epimerize under acidic conditions has been exploited in a number of stereoselective syntheses of tetrahydropyrans. worktribe.com This approach provides another avenue for controlling the stereochemistry of the final product. The diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones has also been achieved through a silyl (B83357) enol ether Prins cyclization concept. beilstein-journals.org In this reaction, an oxocarbenium ion, generated from a hydroxy-substituted silyl enol ether and an aldehyde, is trapped by the silyl enol ether. beilstein-journals.org

Elaboration of the 2-Acetaldehyde Moiety

Once the 4-hydroxytetrahydropyran core is constructed, the next critical phase is the introduction and elaboration of the 2-acetaldehyde side chain. This can be accomplished through various carbon-carbon bond-forming reactions and functional group interconversions.

Direct C-C Bond Formation via Aldehyde/Ketone Chemistry

The formation of the carbon-carbon bond at the 2-position of the tetrahydropyran ring can be achieved through the alkylation of enolates or related species. vanderbilt.edu By generating an enolate from a suitable tetrahydropyranone precursor, a two-carbon electrophile can be introduced to form the backbone of the acetaldehyde (B116499) side chain. The regioselectivity of enolate formation, whether kinetic or thermodynamic, can be controlled by the choice of base and reaction conditions. vanderbilt.edu For instance, strong, hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used for kinetic deprotonation. vanderbilt.edu

Another approach involves the functionalization of a C-H bond at the 2-position. nih.gov Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can generate an oxocarbenium ion from an ether precursor, which can then be trapped by a suitable nucleophile to introduce the desired side chain. nih.gov Photogenerated intermediates, such as carbenes formed from diazo compounds, can also participate in C-C bond formation, although their application in this specific context is less common. unipv.it

Oxidative Cleavage and Functional Group Interconversions

Oxidative cleavage of a carbon-carbon double bond is a powerful and widely used method for the synthesis of aldehydes. numberanalytics.comnumberanalytics.com A precursor containing a vinyl or allyl group at the 2-position of the tetrahydropyran ring can be subjected to oxidative cleavage to unveil the acetaldehyde functionality. Ozonolysis is a classic and effective method for this transformation, cleaving the double bond to form the aldehyde directly. pharmacy180.com

A variety of other oxidizing agents and catalytic systems can also be employed for this purpose. numberanalytics.comorganic-chemistry.org These include potassium permanganate (B83412) (KMnO₄), sodium periodate (B1199274) (NaIO₄), and ruthenium tetroxide (RuO₄). numberanalytics.com More recently, transition-metal-free, visible-light-driven aerobic oxidative cleavage of olefins has been developed, offering a milder and more environmentally friendly alternative. organic-chemistry.org

Alternatively, the acetaldehyde moiety can be generated through functional group interconversions. For example, a primary alcohol at the terminus of a two-carbon side chain can be oxidized to the corresponding aldehyde. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, is a widely used and effective method for this conversion under mild conditions. pharmacy180.com Another common reagent for the oxidation of primary alcohols to aldehydes is pyridinium (B92312) chlorochromate (PCC). pharmacy180.com

The following table outlines common methods for the formation of aldehydes.

MethodPrecursorReagentsKey FeaturesReference
OzonolysisAlkeneOzone (O₃), followed by a reductive workup (e.g., DMS)Mild and highly effective for cleaving C=C bonds to form aldehydes. pharmacy180.com
Swern OxidationPrimary AlcoholOxalyl chloride, DMSO, TriethylamineMild, slightly basic conditions, high yields. pharmacy180.com
PCC OxidationPrimary AlcoholPyridinium chlorochromate (PCC)Mild, neutral conditions, stoichiometric oxidant. pharmacy180.com
Aerobic Oxidative CleavageAromatic OlefinsFe(III) catalyst, O₂Selective for aromatic olefins, good functional group tolerance. organic-chemistry.org

Enantioselective Introduction of the Acetaldehyde Side Chain

The creation of the chiral center at the C2 position of the oxane ring with the correct stereochemistry is a significant synthetic challenge. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyran (THP) rings, providing a robust platform for constructing such molecules with high enantiopurity. rsc.orgresearchgate.net

One prominent strategy involves an organocatalytic cascade reaction. For instance, a Michael/Henry/Ketalization sequence can be employed to build the highly functionalized tetrahydropyran core. nih.gov In a potential adaptation for the synthesis of this compound, a starting material containing a latent acetaldehyde function, such as a nitro- or alkynyl-substituted aldehyde, could react with a suitable Michael acceptor. nih.gov The use of a chiral organocatalyst, such as a derivative of the cinchona alkaloids (e.g., quinine (B1679958) or quinidine) modified with a squaramide or thiourea (B124793) moiety, can induce high levels of stereocontrol during the initial carbon-carbon bond formation. nih.gov These catalysts operate through a network of hydrogen bonds, effectively organizing the transition state to favor the formation of one enantiomer over the other.

Research by Rawal and others has demonstrated the utility of novel squaramide organocatalysts in promoting Michael additions with excellent yields and enantiomeric excesses (ee). nih.gov A subsequent intramolecular Henry reaction (nitro-aldol) or a related cyclization, followed by ketalization, would form the tetrahydropyran ring. The acetaldehyde side chain could then be unmasked from its precursor in a later step. For example, an alkyne can serve as a versatile precursor to the acetaldehyde group through selective reduction and hydration or ozonolysis. nih.gov

Table 1: Key Organocatalytic Approaches for Tetrahydropyran Synthesis

Catalytic ApproachKey ReactantsCatalyst TypeStereocontrolPotential for Acetaldehyde Precursor
Michael/Henry/Ketalization CascadeNitroalkene, EnalChiral Squaramide/ThioureaHigh dr (>20:1), High ee (93-99%) nih.govNitro group can be converted to aldehyde
Asymmetric Aldol ReactionAlkynyl aldehyde, AldehydeChiral Proline DerivativesGood to excellent eeDirect introduction of an alkynyl group nih.gov
Intramolecular AdditionTertiary enamide, AldehydeChiral Brønsted AcidHigh eeAldehyde functionality is part of the substrate nih.gov

The development of these organocatalytic methods allows for the construction of densely functionalized tetrahydropyrans with multiple contiguous stereocenters under mild, metal-free conditions, aligning with the principles of green chemistry. researchgate.netnih.gov

Chemo- and Regioselective Functional Group Manipulations

The presence of two distinct and reactive functional groups in this compound—a tertiary alcohol and an aldehyde—necessitates careful strategic planning for any subsequent chemical transformations. Selective protection and derivatization are key to harnessing its synthetic potential.

Derivatization Strategies for Synthetic Utility

The aldehyde and hydroxyl groups serve as handles for a wide range of chemical transformations, enabling the conversion of this compound into a library of new derivatives with potential applications in medicinal chemistry and materials science.

Derivatization of the Aldehyde:

Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂) with a scavenger or Tollens' reagent, yielding 2-(4-hydroxyoxan-4-yl)acetic acid.

Reduction: Selective reduction with mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) affords the corresponding primary alcohol, 2-(2-hydroxyethyl)-oxane-4-ol.

Condensation: Reaction with nitrogen nucleophiles provides access to a variety of derivatives. For example, condensation with hydrazines forms hydrazones, while reaction with hydroxylamine (B1172632) yields oximes. thermofisher.com These reactions are often used to create Schiff bases and other imine-containing structures, which are common motifs in biologically active compounds. thermofisher.com

Carbon-Carbon Bond Formation: The aldehyde can participate in reactions like the Wittig reaction to form alkenes or aldol additions to create more complex carbon skeletons. youtube.com

Derivatization of the Hydroxyl Group:

Acylation: The tertiary alcohol can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base. nih.gov This can be used to introduce a variety of functional groups or to modify the molecule's lipophilicity.

Etherification: While more challenging for a tertiary alcohol, ether formation can be achieved under specific conditions, such as the Williamson ether synthesis using a strong base and an alkyl halide.

These derivatization strategies significantly expand the synthetic utility of the core molecule, allowing for its incorporation into more complex targets.

Table 3: Derivatization Reactions for Synthetic Utility

Functional GroupReaction TypeReagent(s)Resulting Functional Group
AldehydeOxidationNaClO₂, 2-methyl-2-buteneCarboxylic Acid
AldehydeReductionNaBH₄, MethanolPrimary Alcohol
AldehydeWittig ReactionPh₃P=CHRAlkene
AldehydeCondensationH₂N-NHR (Hydrazine)Hydrazone
AldehydeCondensationH₂N-OH (Hydroxylamine)Oxime thermofisher.com
HydroxylAcylationAcyl Chloride, PyridineEster nih.gov

Mechanistic Insights into the Reactivity of 2 4 Hydroxyoxan 4 Yl Acetaldehyde

Mechanisms of Tetrahydropyran (B127337) Ring Formation Reactions

The tetrahydropyran ring is a common and vital structural motif found in numerous natural products with important biological activities. nih.govresearchgate.net Consequently, a variety of synthetic methodologies have been developed for its construction. researchgate.netntu.edu.sg These methods often involve intramolecular cyclization reactions.

Acid-catalyzed cyclization is a cornerstone for synthesizing tetrahydropyran rings. The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, stands out as a particularly convergent strategy for creating 2,6-disubstituted THP rings. ntu.edu.sg While not directly forming the pre-existing ring of 2-(4-Hydroxyoxan-4-yl)acetaldehyde, the principles of the Prins mechanism and related acid-catalyzed cyclizations of hydroxy aldehydes are fundamental to understanding the stability and potential reverse or related reactions of the title compound.

In a typical acid-catalyzed scenario, a δ-hydroxy aldehyde can undergo intramolecular cyclization to form a cyclic hemiacetal. The process is initiated by the protonation of the aldehyde's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The distal hydroxyl group then acts as an internal nucleophile, attacking the activated carbonyl carbon to form the six-membered tetrahydropyran ring. The transfer of a proton is necessary for both ring closure and the reverse ring-opening process. acs.org

Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to be effective catalysts for the asymmetric Prins cyclization of both aliphatic and aromatic aldehydes. researchgate.net Another approach uses phosphomolybdic acid to efficiently catalyze the Prins cyclization in water at room temperature, yielding tetrahydropyran-4-ol derivatives with high yields and cis-selectivity. organic-chemistry.org

Table 1: Catalysts in Acid-Catalyzed Tetrahydropyran Formation

Catalyst System Substrates Key Features Selectivity
Phosphomolybdic Acid Homoallylic alcohols and aldehydes Reaction occurs in water at room temperature. High yields, all cis-selectivity. organic-chemistry.org
Confined Imino-imidodiphosphate (iIDP) Brønsted Acids Aliphatic and aromatic aldehydes Catalyzes asymmetric Prins cyclization. High enantioselectivity. researchgate.net
Platinum Catalysts γ- and δ-hydroxy olefins Tolerates various functional groups. Forms five- and six-membered cyclic ethers. organic-chemistry.org

The stability of the resulting ring is influenced by factors such as ring strain and the probability of ring formation. acs.org The strong electronic interaction of substituents, such as an ester moiety, with an intermediate oxocarbenium ion can influence the reaction pathway and the stereochemical outcome. ntu.edu.sg

Nature employs enzymes to construct THP rings with remarkable selectivity, often overcoming kinetic preferences for the formation of five-membered tetrahydrofuran (B95107) (THF) rings. nih.gov In the biosynthesis of natural products like mupirocin (B1676865) and lasalocid, THP ring formation proceeds via the regioselective intramolecular opening of 4,5-epoxy alcohols. nih.govrsc.org

For example, in mupirocin biosynthesis, the enzyme MupZ, an epoxide hydrolase, is essential for the 6-endo cyclization to form the THP ring. rsc.org In the absence of MupZ, the reaction exclusively yields the five-membered THF ring via a 5-exo cyclization. rsc.org The proposed mechanism for MupZ involves acid-base catalysis where a glutamate (B1630785) residue deprotonates the substrate's hydroxyl group, and a tyrosine residue protonates the epoxide oxygen, stabilizing the transition state for the 6-endo ring closure. nih.gov Similarly, the biosynthesis of thiomarinols utilizes the epoxide hydrolase TmlZ, which shares high sequence identity with MupZ and follows the same THP ring-forming mechanism. nih.gov

These enzymatic systems highlight the sophisticated control exerted in biological systems to achieve specific cyclization outcomes, a principle that is highly relevant when considering the potential biological transformations of aldehydes related to this compound.

Aldehyde Reactivity: Advanced Studies on the Formyl Group

The formyl group is one of the most reactive functionalities in organic chemistry, characterized by the electrophilicity of its carbonyl carbon. libretexts.org This reactivity dictates the chemical behavior of this compound in various transformations.

The primary reaction of aldehydes is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This attack leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orgyoutube.com

The general mechanism can be summarized in two steps:

Nucleophilic Attack: The nucleophile forms a covalent bond with the carbonyl carbon, pushing the pi electrons of the C=O bond onto the oxygen atom. libretexts.orglibretexts.org

Protonation: The resulting alkoxide ion is protonated by an acid present in the reaction mixture, forming a hydroxyl group. libretexts.orglibretexts.org

The presence of the tetrahydropyran ring in this compound can influence the reactivity of the aldehyde through steric and electronic effects. The bulky THP ring may hinder the approach of nucleophiles, while the ether oxygen within the ring can exert an inductive electron-withdrawing effect.

In condensation reactions, such as the aldol (B89426) reaction, the aldehyde can act as an electrophile. youtube.com Intramolecular aldol cyclizations are particularly relevant when a molecule contains both a nucleophilic center (like an enolate formed from the aldehyde) and an electrophilic carbonyl group, potentially leading to the formation of new ring systems. youtube.com Such reactions are favored when they result in the formation of stable five- or six-membered rings. youtube.com

Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible isomers, known as tautomers. byjus.com For aldehydes, the most common form is keto-enol tautomerism, where an equilibrium exists between the aldehyde (keto form) and its corresponding enol. masterorganicchemistry.comyoutube.com This process involves the migration of a proton and the shifting of a double bond. youtube.com The equilibrium generally favors the keto form, but the enol, though less stable, is a key nucleophilic intermediate in many reactions. masterorganicchemistry.com

For hydroxy aldehydes like this compound, another crucial equilibrium is ring-chain tautomerism . acs.org The molecule can exist as the open-chain hydroxy aldehyde or as a cyclic hemiacetal, formed by the intramolecular nucleophilic addition of the hydroxyl group to the aldehyde carbonyl. The position of this equilibrium is influenced by the stability of the resulting ring and the solvent. acs.org For instance, studies on simple hydroxy aldehydes show that the percentage of the open-chain (free aldehyde) form can be quite low in solution, indicating a preference for the cyclic hemiacetal structure. acs.org

Table 2: Ring-Chain Tautomerism in Selected Hydroxy Aldehydes

Compound % Free Aldehyde (in 75% Dioxane at 25°C) % Free Aldehyde (in 95% Ethanol at 25°C)
4-Hydroxybutanal 11.4 5.7
5-Hydroxypentanal < 1 2.0
4-Hydroxy-4-methylpentanal 4.8 4.0

Data adapted from a study on the equilibrium of hydroxy aldehydes, illustrating the prevalence of the cyclic form. acs.org

This equilibrium is significant as the reactivity of the compound differs greatly between its two tautomeric forms. The open-chain form displays typical aldehyde chemistry, while the cyclic hemiacetal form behaves more like an alcohol and an ether.

Computational and Theoretical Investigations of 2 4 Hydroxyoxan 4 Yl Acetaldehyde

In Silico Screening and Rational Design in Organic Synthesis

Should research on the computational and theoretical investigations of 2-(4-Hydroxyoxan-4-yl)acetaldehyde be published in the future, this topic could be revisited.

Applications of 2 4 Hydroxyoxan 4 Yl Acetaldehyde As a Key Synthetic Intermediate

Strategic Building Block in Natural Product Synthesis

The tetrahydropyran (B127337) ring is a common structural motif found in a multitude of natural products exhibiting significant biological activities. nih.govnih.gov Consequently, synthetic intermediates that provide efficient access to this core structure are of high value to synthetic chemists.

Synthesis of Bioactive Molecules Featuring Hydroxylated Tetrahydropyran Cores

While direct and specific examples of the use of 2-(4-Hydroxyoxan-4-yl)acetaldehyde in the total synthesis of bioactive molecules with hydroxylated tetrahydropyran cores are not extensively documented in publicly available literature, the structural motif itself is prevalent in numerous natural products. The tetrahydropyran ring system is a key component of various marine-derived natural products and other biologically active compounds. nih.govnih.gov The presence of both a hydroxyl group and an acetaldehyde (B116499) function on the tetrahydropyran ring of this compound makes it an attractive starting material for the stereocontrolled synthesis of such complex natural products. The aldehyde can serve as a handle for chain extension or cyclization reactions, while the hydroxyl group can direct stereochemistry or be further functionalized.

Precursor for Diversified Molecular Scaffolds

The reactivity of the aldehyde and hydroxyl groups in this compound allows for its derivatization into a wide range of molecular scaffolds, which is a crucial aspect of modern drug discovery and agrochemical development. pharmablock.com

Derivatization for Analogue Generation and Structure-Activity Relationship Studies

The generation of analogues of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov While specific structure-activity relationship (SAR) studies commencing from this compound are not prominently reported, the compound's structure is amenable to such investigations. The aldehyde group can be readily converted into a variety of other functional groups, including amines, alcohols, carboxylic acids, and various heterocyclic systems. The hydroxyl group on the tetrahydropyran ring can be esterified, etherified, or oxidized to a ketone, providing another point of diversification. This allows for the systematic modification of the molecule's structure to probe its interaction with biological targets. The tetrahydropyran ring itself is often used as a bioisostere for a cyclohexane (B81311) ring in drug design to improve properties like solubility and metabolic stability. pharmablock.com

Synthetic Routes to Advanced Pharmaceutical and Agrochemical Intermediates

The tetrahydropyran motif is present in a number of approved pharmaceutical agents and is a scaffold of interest in the development of new agrochemicals. pharmablock.commdpi.comresearchgate.net Chemical intermediates that facilitate the construction of this ring system are therefore highly valuable. This compound serves as a precursor to more complex intermediates used in the synthesis of these active ingredients. For instance, the aldehyde functionality can undergo reactions to build side chains or be used in cyclization reactions to form other heterocyclic rings, while the hydroxylated tetrahydropyran core is maintained. While specific, publicly documented synthetic routes to commercial pharmaceuticals or agrochemicals starting from this compound are limited, the general utility of functionalized tetrahydropyrans in these fields is well-established. pharmablock.commdpi.com

Advanced Analytical Techniques for Characterization and Mechanistic Studies

High-Resolution Spectroscopic Methodologies for Structural Confirmation

High-resolution spectroscopic techniques are fundamental for the initial structural elucidation and confirmation of 2-(4-Hydroxyoxan-4-yl)acetaldehyde. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The aldehyde proton (-CHO) would likely appear as a triplet in the downfield region (around δ 9-10 ppm) due to coupling with the adjacent methylene (B1212753) group. The protons of the tetrahydropyran (B127337) ring would exhibit complex splitting patterns in the δ 3-4 ppm range, characteristic of a heterocyclic system. The hydroxyl proton (-OH) would present as a broad singlet, and its chemical shift would be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The aldehyde carbonyl carbon is expected in the highly deshielded region (around δ 200 ppm). The quaternary carbon bearing the hydroxyl group (C-4 of the oxane ring) would appear in the δ 60-80 ppm range. Other carbons of the tetrahydropyran ring and the methylene group would have signals in the aliphatic region. For instance, in a related compound, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, the carbon atoms of the ring and substituents show distinct chemical shifts that aid in structural confirmation. researchgate.net

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning the proton and carbon signals and confirming the connectivity between the acetaldehyde (B116499) side chain and the 4-hydroxyoxan-4-yl moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum would provide further structural evidence, such as the loss of a water molecule from the hydroxyl group or cleavage of the acetaldehyde side chain.

Chromatographic Separations for Isomer Analysis and Reaction Monitoring

Due to the polarity of the hydroxyl and aldehyde groups, chromatographic methods are essential for the purification, isomer analysis, and monitoring of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary technique for analyzing polar compounds like hydroxyaldehydes. acs.orgresearchgate.net Given the compound's polarity, a polar-embedded or aqueous C18 column might be employed to achieve adequate retention and separation from other polar reactants or byproducts.

For enhanced detection and separation, derivatization is often employed. The aldehyde group can be reacted with a labeling reagent to form a less polar, UV-active or fluorescent derivative. A common and effective derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives. researchgate.netnih.gov These derivatives can be readily separated by RP-HPLC and detected with high sensitivity using a UV-Vis detector. acs.orgresearchgate.net This approach is widely used for the quantitative determination of aldehydes and hydroxyaldehydes. acs.orgresearchgate.net The development of a robust HPLC method would be crucial for monitoring the progress of reactions that produce or consume this compound. nih.gov

Gas Chromatography (GC): Direct analysis of this compound by GC may be challenging due to its low volatility and thermal lability. Therefore, derivatization is typically required to increase volatility and thermal stability. slideshare.net The hydroxyl and aldehyde groups can be derivatized, for example, through silylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. libretexts.org

Crystallographic Analysis for Definitive Stereochemical Assignment

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral molecule like this compound, which can exist as different enantiomers and diastereomers depending on the stereochemistry at C-4 of the oxane ring, crystallographic analysis is indispensable.

If a suitable single crystal of this compound or a solid derivative can be obtained, X-ray diffraction analysis will reveal the precise bond lengths, bond angles, and the spatial arrangement of the atoms. This technique has been successfully applied to determine the structural features of other substituted tetrahydropyrans. tandfonline.com The resulting crystallographic data would provide an unambiguous assignment of the stereochemistry at the chiral center(s).

Development of Specialized Derivatization Methods for Research Applications

Beyond routine analysis, specialized derivatization methods can be developed to facilitate specific research applications, such as enhancing detection sensitivity in complex biological matrices or enabling chiral separations.

Derivatization for Enhanced Detection: As mentioned, derivatization with reagents like DNPH is a well-established method for UV-Vis detection in HPLC. acs.orgresearchgate.net Other derivatizing agents that introduce a fluorophore could be employed for even more sensitive fluorescence detection. mdpi.com

Chiral Derivatization: To separate enantiomers of this compound, a chiral derivatizing agent can be used to convert the enantiomeric pair into diastereomers. These diastereomers have different physical properties and can be separated using achiral chromatography (either GC or HPLC). slideshare.net Alternatively, the underivatized compound could potentially be separated on a chiral stationary phase in HPLC.

The table below summarizes the key analytical techniques and their primary applications in the study of this compound.

Analytical TechniquePrimary ApplicationKey Information Provided
¹H NMR Structural ElucidationProton environment, functional groups, connectivity
¹³C NMR Structural ElucidationCarbon skeleton, functional groups
2D NMR (COSY, HSQC, HMBC) Unambiguous Structure ConfirmationConnectivity between atoms
High-Resolution Mass Spectrometry Molecular Formula DeterminationExact mass, elemental composition, fragmentation
HPLC Purification, Isomer Separation, Reaction MonitoringPurity, separation of isomers, quantitative analysis
GC (with derivatization) Analysis of Volatile DerivativesPurity, quantitative analysis
X-ray Crystallography Definitive Stereochemical Assignment3D molecular structure, absolute stereochemistry
Derivatization Enhanced Detection and SeparationIncreased sensitivity, separation of enantiomers

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Hydroxyoxan-4-yl)acetaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic addition to a tetrahydropyran (oxane) scaffold, followed by oxidation of the intermediate alcohol. Key steps include protecting the hydroxyl group during synthesis to avoid side reactions. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact yield, as observed in analogous acetaldehyde derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the aldehyde functionality without degradation.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar aldehydes?

  • Methodology :

  • <sup>1</sup>H NMR : The aldehyde proton appears as a singlet at δ ~9.5–10.0 ppm, distinct from aromatic or oxane protons. The hydroxyl group on the oxane ring shows a broad peak at δ ~1.5–2.5 ppm, resolvable via D2O exchange .
  • IR : A strong C=O stretch at ~1720 cm<sup>−1</sup> and O–H stretch at ~3400 cm<sup>−1</sup> confirm aldehyde and hydroxyl groups .
  • MS : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 158.1) and fragmentation patterns (loss of H2O or CO) differentiate it from analogs .

Q. What are the stability considerations for storing this compound, and how should it be handled to prevent degradation?

  • Methodology : Store under inert gas (N2 or Ar) at –20°C to prevent oxidation. Use amber vials to limit light exposure, which can catalyze aldol condensation. Stability tests under varying pH (e.g., 4–9) show degradation rates increase in acidic conditions, necessitating neutral buffers during biological assays .

Advanced Research Questions

Q. How does the hydroxyl group on the oxane ring influence the compound’s reactivity in enzyme-catalyzed reactions?

  • Methodology : The hydroxyl group enhances hydrogen bonding with active-site residues in oxidoreductases (e.g., alcohol dehydrogenases). Kinetic assays (Michaelis-Menten parameters) and molecular docking studies (e.g., AutoDock Vina) reveal a 2–3× higher binding affinity compared to non-hydroxylated analogs. Competitive inhibition experiments with NAD<sup>+</sup>/NADH cofactors further validate this interaction .

Q. What advanced chromatographic methods (HPLC, LC-MS) are optimal for quantifying trace impurities in synthesized batches?

  • Methodology : Use reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) with UV detection at 280 nm. LC-MS/MS (MRM mode) detects impurities like aldol adducts (m/z 315.2) at limits of quantification (LOQ) <0.1%. Method validation should include spike-recovery tests (90–110% recovery) and inter-day precision (<5% RSD) .

Q. How do contradictory data on the compound’s stability in aqueous solutions arise, and how can they be resolved?

  • Case Study : Discrepancies in hydrolysis rates (pH 7.4, 37°C) may stem from trace metal ions (e.g., Fe<sup>3+</sup>) accelerating oxidation. Chelating agents (EDTA) or buffer degassing can mitigate this. Parallel experiments under controlled conditions (e.g., O2-free vs. ambient) and Arrhenius plot analysis identify dominant degradation pathways .

Q. What computational models (DFT, MD) predict the compound’s interactions with biological targets, and how do they align with experimental data?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential surfaces, predicting nucleophilic attack sites. Molecular Dynamics (MD) simulations (GROMACS) of ligand-protein complexes (e.g., aldehyde dehydrogenase) show <2 Å RMSD compared to crystallographic data (e.g., PDB 4L2R), validating computational models .

Safety and Regulatory Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Guidelines : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact. First-aid measures for exposure include rinsing eyes with water (15 min) and administering oxygen if inhaled. Waste disposal must follow EPA guidelines for aldehydes (incineration at >1000°C) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (40–75%) for this compound?

  • Resolution : Variability arises from differences in oxane ring protection strategies (e.g., TBDMS vs. acetyl groups). Systematic comparison of protecting groups (yield vs. deprotection efficiency) and reaction monitoring (TLC, in situ IR) can identify optimal conditions. Meta-analysis of literature data (e.g., ANOVA) confirms temperature as the most significant factor (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.